molecular formula C18H34O2<br>C18H34O2<br>C8H17CH=CH(CH2)7COOH B1162225 DL-阿拉伯糖 CAS No. 9000-69-5

DL-阿拉伯糖

货号: B1162225
CAS 编号: 9000-69-5
分子量: 282.5 g/mol
InChI 键: ZQPPMHVWECSIRJ-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pectin is a complex polysaccharide found in the cell walls of terrestrial plants, particularly in the primary cell walls and middle lamella. It is composed mainly of galacturonic acid units linked by α-1,4 glycosidic bonds. Pectin is widely used in the food industry as a gelling agent, thickener, and stabilizer, especially in jams and jellies. It also has applications in the pharmaceutical and cosmetic industries due to its biocompatibility and functional properties .

科学研究应用

Pectin has a wide range of scientific research applications:

    Food industry: Used as a gelling agent, thickener, and stabilizer in products like jams, jellies, and dairy products.

    Pharmaceutical industry: Used in drug delivery systems, wound healing, and as a dietary fiber supplement.

    Biomedical applications: Used in tissue engineering and as a component in bio-based films and coatings.

    Environmental applications: Used in wastewater treatment and as a biodegradable packaging material

作用机制

Target of Action

DL-Arabinose, also known as Pectin or 2,3,4,5-Tetrahydroxypentanal, primarily targets the L-arabinose-binding periplasmic protein , the Arabinose operon regulatory protein , and Aldose 1-epimerase . These proteins play a crucial role in the transport and catabolism of L-arabinose .

Mode of Action

DL-Arabinose interacts with its targets by binding to them, thereby regulating the initiation of transcription of the araBAD operon . This interaction results in changes in the transport and metabolism of L-arabinose .

Biochemical Pathways

DL-Arabinose affects the L-arabinose utilization pathway . This pathway converts arabinose into xylulose-5-P via ribulose-5-P using three enzymes: L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-P 4-epimerase . After this conversion, it enters the pentose phosphate pathway for ethanol production .

Pharmacokinetics

It is known that dl-arabinose crystallizes as a stable racemic compound . This property might influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of DL-Arabinose’s action are primarily related to its role in the transport and metabolism of L-arabinose . By regulating the initiation of transcription of the araBAD operon, DL-Arabinose influences the catabolism of L-arabinose .

Action Environment

The action, efficacy, and stability of DL-Arabinose can be influenced by various environmental factors. For instance, the crystallization behavior of DL-Arabinose can be affected by the solvent mixture used . In a 50:50 w/w ethanol/water solvent, DL-Arabinose was found to transform quickly from its constituent enantiomers when in solution .

准备方法

Synthetic Routes and Reaction Conditions

Pectin is typically extracted from citrus peels and apple pomace using acid extraction methods. The process involves treating the plant material with hot dilute acid, which hydrolyzes the protopectin into soluble pectin. The pectin is then precipitated using alcohol, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production of pectin involves several steps:

    Extraction: Plant materials are treated with hot dilute acid to extract pectin.

    Precipitation: The extracted pectin is precipitated using alcohol.

    Purification: The precipitated pectin is washed to remove impurities.

    Drying: The purified pectin is dried to obtain a powder form

化学反应分析

Types of Reactions

Pectin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

相似化合物的比较

Pectin is often compared with other polysaccharides such as:

Pectin’s unique gelling properties and biocompatibility make it a versatile compound with diverse applications in various industries.

属性

IUPAC Name

(Z)-octadec-9-enoic acid
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
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InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H34O2, Array
Record name OLEIC ACID
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Related CAS

28325-80-6, 7049-68-5, 29857-65-6
Record name 9-Octadecenoic acid (9Z)-, homopolymer
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DSSTOX Substance ID

DTXSID1025809
Record name Oleic acid
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Molecular Weight

282.5 g/mol
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Physical Description

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour
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Boiling Point

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm
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Flash Point

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c.
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Solubility

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils
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Density

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898
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Vapor Pressure

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C
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Mechanism of Action

Insulin resistance is linked with a cluster of multiple risk factors and excessive acceleration of atherosclerosis. The underlying mechanism is not, however, fully understood. To determine the link between insulin resistance and altered vascular function, we focused on the effect of various non-esterified fatty acids on diacylglycerol-protein kinase C pathway and mitogen-activated protein kinase activity in cultured aortic smooth muscle cells. Incubation of the cells with saturated non-esterified fatty acids (200 micromol/L) for 24 hr, such as palmitate or stearate, induced a significant increase in diacylglycerol concentrations by about fivefold or eightfold, respectively, whereas oleate induced a slight increase in diacylglycerol concentrations by 1.8-fold and arachidonate induced none. In addition, the increased diacylglycerol concentrations induced by palmitate were completely restored to control concentrations by triacsin C, acyl-CoA synthetase inhibitor. These results suggest that saturated non-esterified fatty acids may increase diacylglycerol concentrations through de novo pathway by stepwise acylation. In parallel with the increased diacylglycerol, incubation of the cells with saturated non-esterified fatty acids significantly induced the activation of protein kinase C and mitogen-activated protein kinase. The palmitate-induced increase in mitogen-activated protein kinase activity was restored to control concentrations by GF109203X (5 x 10(-7) mol/L), a specific protein kinase C inhibitor, suggesting a protein kinase C-dependent activation of mitogen-activated protein kinase. Saturated non-esterified fatty acids induced an increase in de novo diacylglycerol synthesis and subsequent activation of protein kinase C and mitogen-activated protein kinase in cultured aortic smooth muscle cells. This could contribute to the altered vascular functions in the insulin resistant state.
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Color/Form

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID

CAS No.

112-80-1, 68412-07-7, 2027-47-6
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Melting Point

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of pectin?

A1: Pectin is not a single compound but a complex polysaccharide primarily composed of galacturonic acid units linked by α-(1→4) glycosidic bonds. [] It also contains various neutral sugars like rhamnose, arabinose, and galactose as side chains. [, , ] The arrangement and types of these side chains contribute to pectin's diverse properties.

Q2: How does the degree of esterification (DE) affect pectin's properties?

A2: The DE, which refers to the percentage of carboxyl groups esterified with methanol, significantly influences pectin's gelling properties. [, , ] High methoxyl (HM) pectins (DE > 50%) form gels in the presence of high sugar concentrations and low pH, while low methoxyl (LM) pectins (DE < 50%) gel in the presence of divalent cations like calcium. [, ]

Q3: What analytical techniques are used to characterize pectin?

A3: Various techniques are employed for pectin characterization. Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and structural features. [, , ] High-performance size exclusion chromatography (HPSEC) coupled with light scattering and viscosity detectors determines molecular weight and size distribution. [] Monosaccharide analysis reveals the composition and ratios of different sugars in pectin. []

Q4: What are the common methods for extracting pectin from plant sources?

A4: Pectin can be extracted using various methods, including:

  • Hot Acid Extraction: This conventional method utilizes hot acidic solutions to solubilize pectin from plant material. [, ]
  • Microwave-Assisted Extraction: This technique employs microwave heating to enhance pectin extraction efficiency and potentially improve yield. []
  • Enzyme-Assisted Extraction: Specific enzymes like xylanases can be used to assist in pectin extraction, potentially leading to higher yields and different pectin characteristics. [, ]

Q5: Does the extraction method affect the structure and functionality of pectin?

A5: Yes, different extraction methods can significantly impact pectin's structure and functionality. For example, microwave-extracted pectin from pumpkin exhibited lower molecular weight and higher polydispersity compared to acid-extracted pectin. [] Similarly, enzyme-assisted extraction using xylanase yielded dragon fruit peel pectin with a higher degree of esterification compared to acid extraction. [] These structural differences consequently influence the pectin's viscosity, gelling capacity, and other functionalities.

Q6: What are the main applications of pectin in the food industry?

A6: Pectin's gelling, thickening, and stabilizing properties make it a versatile ingredient in food applications. It is commonly used in:

  • Jams and Jellies: Pectin acts as a gelling agent, providing the desired texture and consistency. [, ]

Q7: Can pectin be used in pharmaceutical applications?

A7: Research suggests pectin's potential in pharmaceutical formulations:

  • Drug Delivery: Pectin's ability to form gels and its biodegradability make it suitable for controlled drug delivery systems, particularly for colon-targeted drug release. [, , ]

Q8: How does pectin impact the gut microbiota?

A8: Pectin, classified as a soluble dietary fiber, is fermented by the gut microbiota. [, ] Studies show that pectin with different degrees of esterification can differentially influence the gut microbiome composition. [] For instance, low-esterified pectin L102 increased the abundance of probiotic bacteria like Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []

Q9: Can pectin be used for environmental applications?

A9: Pectin's biodegradability and metal-binding properties make it potentially suitable for environmental applications:

  • Wastewater Treatment: Pectin can adsorb heavy metals from industrial wastewater, aiding in their removal and remediation. [, ]

Q10: How can pectin be modified to improve its properties?

A10: Pectin can be chemically modified to tailor its properties for specific applications. Common modifications include:

  • Amidation: Introducing amide groups enhances pectin's gelling properties at lower pH and reduces its calcium sensitivity. [, ]
  • Thiolation: Attaching thiol groups allows for oxidative cross-linking, improving the mechanical strength of pectin-based hydrogels. []

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